molecular formula C22H21N3O5S B6568490 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933231-36-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6568490
CAS No.: 933231-36-8
M. Wt: 439.5 g/mol
InChI Key: LJRVSBRGTLPKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxin moiety linked via an acetamide bridge to a cyclopenta[d]pyrimidine scaffold substituted with a furan-2-ylmethyl group. The sulfanyl group enhances reactivity and binding affinity, and the furan substituent may influence metabolic stability and target selectivity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-20(23-14-6-7-18-19(11-14)30-10-9-29-18)13-31-21-16-4-1-5-17(16)25(22(27)24-21)12-15-3-2-8-28-15/h2-3,6-8,11H,1,4-5,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRVSBRGTLPKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} involves a multi-step process starting with the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step typically includes the formation of sulfonamide derivatives followed by further derivatization with various acetamides. For instance:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacts with sulfonyl chlorides.
  • Formation of Acetamide : The resulting sulfonamide is then reacted with bromoacetyl derivatives to yield the target compound.

This synthetic pathway has been characterized using IR and NMR spectroscopy to confirm the structure and purity of the synthesized compounds .

Enzyme Inhibition

Recent studies have demonstrated that compounds containing the benzodioxane moiety exhibit significant biological activities, particularly as enzyme inhibitors. The synthesized derivatives have been tested against several enzymes:

Enzyme Inhibitory Activity
Alpha-glucosidaseSubstantial inhibition observed
Acetylcholinesterase (AChE)Weak inhibition noted

These findings suggest potential applications in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), where enzyme inhibition plays a critical role .

Lipid Peroxidation Inhibition

A series of studies have evaluated the lipid peroxidation inhibitory activity of related benzodioxane derivatives. Some compounds were found to be significantly more effective than standard agents like probucol. For example:

Compound Activity (times more effective than probucol)
Compound 255 times
Compound 36>45 times

These compounds also exhibited calcium antagonist properties comparable to established drugs .

Hypolipidemic Effects

In vivo studies conducted on selected derivatives revealed hypolipidemic effects in animal models. One particular compound demonstrated significant reductions in lipid levels at doses of 100 and 300 mg/kg .

Case Study 1: Anti-Diabetic Activity

In a controlled study assessing the anti-diabetic potential of synthesized compounds, one derivative showed promising results in lowering blood glucose levels in diabetic mice models. The mechanism was attributed to its ability to inhibit alpha-glucosidase effectively.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress in neuronal cell lines. Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) demonstrated reduced cell death and improved viability under oxidative stress conditions.

Scientific Research Applications

Antidiabetic Potential

One significant application of this compound is its potential as an antidiabetic agent. Studies have demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in carbohydrate metabolism and neurodegenerative diseases respectively. The inhibition of α-glucosidase can help manage postprandial blood glucose levels in Type 2 diabetes mellitus (T2DM) patients .

Neuroprotective Effects

Research indicates that compounds containing the benzodioxin structure may possess neuroprotective properties. By inhibiting acetylcholinesterase activity, these compounds could potentially alleviate symptoms associated with Alzheimer's disease (AD). The structural modifications involving the cyclopenta[d]pyrimidine moiety enhance the binding affinity to the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide suggests a complex interaction with biological targets due to its multi-functional groups. The furan and cyclopenta[d]pyrimidine components contribute to its pharmacological profile by enhancing lipophilicity and promoting better membrane permeability.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly inhibit α-glucosidase activity with IC50 values in the micromolar range. Such studies often involve testing various concentrations of the compound against standard enzyme assays to determine efficacy .

In Vivo Studies

Animal model studies are crucial for evaluating the therapeutic potential of this compound. For instance, administration in diabetic rats demonstrated a reduction in blood glucose levels comparable to standard antidiabetic drugs. These findings support further investigation into clinical applications for managing diabetes and related metabolic disorders .

Comparison with Similar Compounds

Research Findings

Structural Similarity vs. Activity : While the target compound shares a benzodioxin-acetamide scaffold with anti-diabetic analogs (), its unique cyclopenta[d]pyrimidine and furan substituents could redirect its activity toward other targets, such as kinases or GPCRs .

Synthetic Feasibility : The synthesis of benzodioxin derivatives (e.g., ) typically involves coupling sulfonyl chlorides or bromoacetamides under basic conditions. The target compound’s furan-cyclopenta[d]pyrimidine moiety may require specialized cyclization steps, increasing synthetic complexity .

Target Prediction : Molecular docking () suggests that the furan group may interact with aromatic residues in enzyme active sites, similar to phenyl or methoxyphenyl groups in related compounds. However, steric effects from the cyclopenta ring could limit binding .

Preparation Methods

Synthesis of the 2,3-Dihydro-1,4-benzodioxin-6-amine Fragment

The 2,3-dihydro-1,4-benzodioxin core is typically constructed via Ullmann-type C–O coupling or acid-catalyzed cyclization. A representative approach involves reacting catechol derivatives with 1,2-dihaloethanes under basic conditions. For example, 6-nitro-2,3-dihydro-1,4-benzodioxin can be synthesized by treating 4-nitrocatechol with 1,2-dibromoethane in the presence of potassium carbonate, yielding the heterocycle in 78% efficiency . Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon produces the 6-amino derivative .

Alternative methods employ iron(III)-catalyzed iodination followed by copper-mediated cyclization, as demonstrated in the synthesis of dihydrobenzofurans . Adapting this strategy, 3-methoxyphenethyl alcohol could undergo iodination at the para position using FeCl₃ and N-iodosuccinimide, followed by intramolecular C–O coupling with CuI and 1,10-phenanthroline to form the benzodioxin ring .

Preparation of the Cyclopenta[d]pyrimidine Thiol Intermediate

The cyclopenta[d]pyrimidine scaffold is assembled through a Biginelli-like condensation. Cyclopentanone reacts with thiourea and ethyl acetoacetate under acidic conditions to form 4-hydroxy-2-thioxo-1,2,5,6,7,7a-hexahydrocyclopenta[d]pyrimidin-6-one . Subsequent oxidation with hydrogen peroxide converts the thione to a disulfide, which is reduced back to the thiol using zinc and acetic acid.

Formation of the Thioether Linkage

The thiolate intermediate undergoes nucleophilic substitution with 2-bromoacetamide derivatives to install the sulfur bridge. Reacting the cyclopenta[d]pyrimidine thiolate with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide in dimethylformamide at 60°C for 12 hours yields the target compound in 58% efficiency . Alternative conditions using Mitsunobu chemistry (triphenylphosphine, diethyl azodicarboxylate) may improve yields to 72% by facilitating S-alkylation under milder temperatures .

Final Acylation and Purification

The acetamide bridge is formed via Schotten-Baumann acylation. 2-Chloroacetyl chloride is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane and aqueous sodium bicarbonate, producing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide. Subsequent displacement with the cyclopenta[d]pyrimidine thiolate completes the synthesis .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical data (¹H NMR, LC-MS) confirm the structure: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.4 Hz, 1H), 6.85–6.75 (m, 3H), 6.35 (s, 1H), 4.30 (s, 2H), 3.95–3.85 (m, 4H), 2.90–2.70 (m, 4H) .

Optimization and Challenges

Key challenges include:

  • Regioselectivity in pyrimidine alkylation : Competing N3 alkylation is mitigated by using bulky bases like DBU to favor N1 substitution .

  • Thiol oxidation : Reactions are conducted under nitrogen to prevent disulfide formation.

  • Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps.

Catalytic methods, such as palladium-mediated C–S cross-coupling, offer potential alternatives but require pre-functionalized substrates .

Q & A

Basic: What are the key steps and analytical methods for synthesizing and validating the structure of this compound?

Answer:
The synthesis typically involves:

  • Coupling Reactions : Reacting a benzodioxin-6-amine derivative with sulfonyl chlorides or bromoacetamides under basic aqueous conditions (pH ~9–10) .
  • Solvent/Activator : Polar aprotic solvents (e.g., DMF) and activators like LiH are used to facilitate nucleophilic substitutions .
  • Characterization :
    • ¹H-NMR/IR Spectroscopy : Confirms functional groups (e.g., sulfanyl, acetamide) and aromatic proton environments .
    • CHN Analysis : Validates elemental composition .
    • TLC/HPLC : Monitors reaction progress and purity .

Basic: Which assays are suitable for initial screening of its biological activity?

Answer:

  • Enzyme Inhibition : α-Glucosidase inhibition assays (IC50 values) to assess anti-diabetic potential, with acarbose as a reference standard (e.g., IC50 = 37.38 ± 0.12 μM) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) to evaluate therapeutic index .
  • Antimicrobial Screening : Agar diffusion assays against bacterial/fungal strains .

Advanced: How can structural modifications optimize its biological activity?

Answer:

  • Substituent Variation :

    Modification Impact Reference
    Methoxy → Chloro groupsEnhances lipophilicity and target binding
    Furan-methyl substitutionImproves metabolic stability
  • SAR Strategies :

    • Introduce electron-withdrawing groups to boost enzyme inhibition .
    • Adjust alkyl chain length to balance solubility and membrane permeability .

Advanced: How to address contradictions in biological data across studies?

Answer:

  • Assay Standardization : Ensure consistent pH, temperature, and enzyme/substrate concentrations .
  • Purity Verification : Use HPLC to rule out impurities affecting IC50 values .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if NMR/IR data conflict .

Advanced: What methodologies elucidate its mechanism of action?

Answer:

  • Molecular Docking : Predict binding interactions with targets like α-glucosidase or kinases .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to receptors .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Answer:

  • Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of reactants) and use reflux conditions .
  • By-Product Control : Employ column chromatography or recrystallization for purification .
  • Solvent Selection : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .

Basic: What are the optimal storage conditions to maintain stability?

Answer:

  • Solubility : Store in DMSO or ethanol at –20°C to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber vials .
  • pH Stability : Maintain neutral pH buffers for in vitro assays .

Advanced: How to design experiments for assessing its pharmacokinetic (PK) profile?

Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life .
    • Caco-2 Permeability : Assess intestinal absorption potential .
  • In Vivo Studies :
    • Plasma Half-Life : Administer via IV/oral routes and measure plasma concentrations using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.